N-(4-Chlorophenyl)Maleamic Acid
Overview
Description
N-(4-Chlorophenyl)Maleamic Acid: is an organic compound with the molecular formula C10H8ClNO3 . It is a derivative of maleamic acid where the amine group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and its role in scientific research.
Mechanism of Action
Mode of Action
It is known that the compound has a maleamic acid group, which may interact with its targets through hydrogen bonding or other types of interactions . The presence of a chloroanilino group may also influence the compound’s interactions with its targets .
Action Environment
The action of N-(4-Chlorophenyl)Maleamic Acid may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the environment could potentially affect the compound’s stability, efficacy, and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)Maleamic Acid typically involves the reaction of maleic anhydride with 4-chloroaniline . The process can be summarized in the following steps:
Formation of this compound:
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorophenyl)Maleamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)Maleamic Acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- N-Phenylmaleamic Acid
- N-(4-Methylphenyl)Maleamic Acid
- N-(4-Fluorophenyl)Maleamic Acid
Comparison:
- N-(4-Chlorophenyl)Maleamic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions.
- Compared to N-Phenylmaleamic Acid , the chlorinated derivative exhibits different solubility and stability profiles.
- N-(4-Methylphenyl)Maleamic Acid and N-(4-Fluorophenyl)Maleamic Acid have different electronic effects due to the presence of methyl and fluorine groups, respectively, affecting their reactivity and applications.
Properties
IUPAC Name |
(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQVXSNFILAQY-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418084 | |
Record name | AF-794/00086051 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7242-16-2 | |
Record name | NSC148151 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AF-794/00086051 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CPMI, derived from CPMA, protect sorghum plants from metolachlor injury?
A1: The research paper [] investigates the protective mechanism of CPMI, synthesized from CPMA, against metolachlor-induced injury in sorghum plants. The study demonstrates that CPMI treatment doesn't prevent the initial absorption of metolachlor by the sorghum shoots. Instead, it significantly accelerates the detoxification process of metolachlor within the plant tissue []. This detoxification is primarily achieved through the enhanced formation of a metolachlor-glutathione conjugate, effectively reducing the amount of free metolachlor present []. This suggests that CPMI's protective action is primarily due to its ability to stimulate the plant's own defense mechanisms against metolachlor, rather than directly inhibiting the herbicide's action.
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